molecular formula C10H4BrClF3N B091687 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline CAS No. 18706-32-6

4-Bromo-6-chloro-2-(trifluoromethyl)quinoline

Cat. No. B091687
CAS RN: 18706-32-6
M. Wt: 310.5 g/mol
InChI Key: XBWOMWBSPFAUEL-UHFFFAOYSA-N
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Description

4-Bromo-6-chloro-2-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C10H4BrClF3N . It has a molecular weight of 310.5 .


Synthesis Analysis

The synthesis of quinoline compounds, including 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline, involves various methods such as Friedländer Synthesis . Other methods include iron-catalyzed cross-coupling reactions with alkyl Grignard reagents , and the conversion of heterocyclic N-oxides to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles .


Molecular Structure Analysis

The InChI code for 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline is 1S/C10H4BrClF3N/c11-7-4-9(10(13,14)15)16-8-2-1-5(12)3-6(7)8/h1-4H .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline include its molecular weight of 310.5 and its molecular formula of C10H4BrClF3N .

Scientific Research Applications

Synthesis of Fluorine-Containing Heterocyclic Compounds

This compound serves as a fluorine source for synthesizing various fluorine-containing heterocyclic compounds. These compounds are significant due to their potential pharmacological activities and their use in material science .

Safety And Hazards

The safety data sheet for 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline indicates that it is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Relevant Papers The relevant papers for 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline can be found at Sigma-Aldrich .

properties

IUPAC Name

4-bromo-6-chloro-2-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4BrClF3N/c11-7-4-9(10(13,14)15)16-8-2-1-5(12)3-6(7)8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBWOMWBSPFAUEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CC(=N2)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20615776
Record name 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20615776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-6-chloro-2-(trifluoromethyl)quinoline

CAS RN

18706-32-6
Record name 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20615776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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